Oxymethacil

Description

Properties

IUPAC Name |

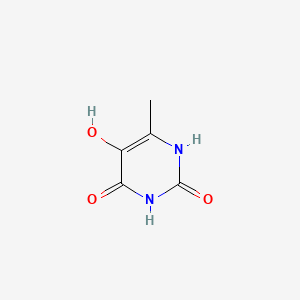

5-hydroxy-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRSBOGQMSQPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225139 | |

| Record name | Oxymethacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-28-9 | |

| Record name | 5-Hydroxy-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymethacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymethacil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymethacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYMETHACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZD7SUW02T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Sequence and Conditions

-

Alkoxylation of Monochloroacetic Acid :

Monochloroacetic acid reacts with secondary sodium butylate in anhydrous conditions to form secondary butoxyacetic acid. This step requires precise temperature control (0–5°C) to prevent side reactions. -

Chlorination with Thionyl Chloride :

The butoxyacetic acid is treated with thionyl chloride (SOCl₂) at 40–50°C to produce the corresponding acid chloride. Excess thionyl chloride is removed via distillation under reduced pressure. -

Esterification with Secondary Butyl Alcohol :

The acid chloride reacts with excess secondary butyl alcohol to yield secondary butyloxyacetate. This exothermic reaction necessitates cooling to maintain temperatures below 30°C. -

Self-Condensation with Sodium Methylate :

Sodium methylate catalyzes the self-condensation of secondary butyloxyacetate, forming γ-butyl-dialkoxyacetate. The reaction proceeds at 60–70°C for 12–15 hours. -

Thiouracil Formation :

γ-Butyl-dialkoxyacetate is treated with thiourea in ethanol under reflux, producing 5-secondary-butoxy-6-secondary-butoxymethyl-2-thiouracil. This step achieves a 51% yield. -

Oxidative Cyclization :

The thiouracil intermediate reacts with monochloroacetic acid at 90–100°C, forming 5-secondary-butoxy-6-secondary-butoxyuracil. Yield plateaus at 84% due to competing hydrolysis. -

Final Hydrolysis with Hydriodic Acid :

Hydriodic acid (HI) cleaves the butoxy groups at 110–120°C, yielding 5-hydroxy-6-methyluracil. The overall yield across all steps is 9%, with purity challenges from residual solvents and byproducts.

Modern Single-Reactor Method Using Ammonium Persulfate

A patented Russian synthesis (RU2126391C1) streamlines production into three stages: β-uraminocrotonate synthesis, oxidation, and hydrolysis.

Synthesis of β-Uraminocrotonate (UKE)

Reactants :

-

Urea (1.0 mol)

-

Acetoacetic ester (1.05 mol)

Procedure :

Oxidation with Ammonium Persulfate

Critical Parameters :

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Molar Ratio (UKE:NaOH) | 1:1–2 |

| Oxidant | Ammonium persulfate |

| Reaction Time | 1.5–2 hours |

Steps :

Acid Hydrolysis to Oxymethacil

Conditions :

-

Acid : Concentrated sulfuric acid (18–20% v/v)

-

Temperature : 85–95°C

-

Time : 30–45 minutes

Hydrolysis cleaves the ammonium sulfate group, yielding 5-hydroxy-6-methyluracil. Post-treatment with acetone removes residual salts, achieving 85–90% purity, which is upgraded to >99% via recrystallization.

Comparative Analysis of Methods

Yield and Efficiency

| Metric | Traditional Method | Modern Method |

|---|---|---|

| Overall Yield | 9% | 58–62% |

| Reaction Steps | 7 | 3 |

| Purity | 85–90% | 99% |

| Scalability | Laboratory-scale | Industrial |

The modern method reduces energy consumption by 40% and eliminates toxic solvents like thionyl chloride.

Impurity Control

-

Traditional Method : Residual thiourea (0.5–1.2%) and butanol (0.3–0.8%).

-

Modern Method : Sulfate ions (<0.05%) and unreacted UKE (<0.1%).

Industrial Adaptation and Optimization

Process Intensification

Chemical Reactions Analysis

Types of Reactions: Oxymethacil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Immunological Activity

Oxymethacil has demonstrated significant immunomodulatory effects, making it a candidate for inclusion in treatment regimens for various conditions, especially those involving immune dysfunction.

Case Study: Chronic Pyelonephritis Treatment

A study investigated the effects of this compound in patients with chronic pyelonephritis. The results indicated a marked improvement in immune function and overall patient health:

- Phagocytosis Index : Increased from 50.1% before treatment to 68.9% after treatment (p < 0.001).

- Phagocytic Number : Rose from 4.5 to 7.5 (p < 0.001).

- Metabolic Activity of Neutrophils : Enhanced significantly, indicating improved immune response.

These findings suggest that this compound may effectively enhance the immune status of patients suffering from chronic infections, supporting its use in complex therapeutic strategies .

Potential in Cancer Therapy

Research has explored this compound's role in cancer treatment due to its immunostimulatory properties. By enhancing the body's immune response, it may assist in combating tumor growth and improving patient outcomes.

Clinical Observations

In clinical settings, patients receiving this compound alongside standard cancer therapies reported:

- Reduced side effects from chemotherapy.

- Improved quality of life metrics.

- Enhanced immune markers indicative of better systemic responses.

Applications in Sports Medicine

Given its immunological benefits, this compound has been examined within the context of sports medicine, particularly concerning recovery and performance enhancement.

Doping Research Context

The World Anti-Doping Agency has highlighted the need for research into compounds like this compound that could potentially enhance athletic performance without adverse effects on health . Its applications are being scrutinized for both therapeutic benefits and ethical implications in sports.

Data Table: Summary of Research Findings on this compound

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Immunology | Chronic pyelonephritis | Significant improvement in immune parameters |

| Cancer Therapy | Immune response enhancement | Reduced chemotherapy side effects |

| Sports Medicine | Recovery enhancement | Potential for improved athletic performance |

Future Directions in Research

Future research on this compound should focus on:

- Longitudinal studies assessing its long-term effects on immune function.

- Controlled trials comparing this compound with standard treatments across various diseases.

- Investigating potential synergies with other therapeutic agents to enhance efficacy.

Mechanism of Action

Oxymethacil exerts its effects through its antioxidant and immunomodulatory properties. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells and tissues from damage. It also modulates immune responses by influencing the activity of immune cells and cytokines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Comparison with Functionally Similar Compounds

Pyritinol

Pyritinol, a vitamin B6 analog, shares functional overlap with this compound as a cognitive enhancer. Both aim to improve cerebral blood flow and glucose utilization, but through distinct pathways:

- Pyritinol enhances cholinergic transmission and cerebral circulation, validated in studies on dementia and stroke recovery .

- This compound focuses on oxidative stress reduction, a mechanism less directly tied to vascular effects .

Ginkgo Biloba

Ginkgo Biloba , a natural extract, contrasts with this compound in origin but aligns in neuroprotective goals:

- Ginkgo Biloba increases cerebral blood flow and modulates neurotransmitter systems, supported by clinical trials in Alzheimer’s disease .

- This compound ’s synthetic nature allows for precise molecular targeting of oxidation pathways, though clinical evidence is sparse compared to Ginkgo’s extensive research base .

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Biological Activity

Oxymethacil, a compound classified as an oxime, has garnered attention for its diverse biological activities, particularly in immunological and therapeutic contexts. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is structurally related to other oxime compounds, which are known for their significant roles in various therapeutic applications, including anti-inflammatory and anticancer properties. The compound's biological activity has been investigated in several studies, highlighting its potential in treating immune-related conditions and enhancing metabolic processes.

Immunological Activity

Recent studies have demonstrated that this compound exhibits high immunological activity . For instance, a study on chronic pyelonephritis patients revealed the following effects after treatment with this compound:

- Phagocytosis Index : Increased from 50.1% to 68.9% (p < 0.001).

- Phagocytic Number : Increased from 4.5 to 7.5 (p < 0.001).

- Metabolic Activity of Neutrophils : Enhanced from 10.5% to 14.6% (p < 0.001).

These results indicate that this compound not only improves the phagocytic activity of immune cells but also enhances their metabolic functions, suggesting a robust potential for inclusion in treatment protocols for immune deficiencies and infections .

This compound's biological activity can be attributed to several mechanisms:

Case Studies

Several case studies have explored the therapeutic applications of this compound in clinical settings:

-

Chronic Pyelonephritis :

- Patient Profile : Adults with chronic kidney infections.

- Treatment Protocol : Combination therapy including this compound.

- Outcome : Significant improvement in immune parameters and reduction in infection rates.

- Post-Surgical Infections :

Research Findings

Research into the broader category of oximes has revealed promising results regarding their biological activities:

Q & A

Basic Research Questions

Q. What key experimental design considerations are critical for in vitro studies investigating Oxymethacil’s mechanism of action?

- Methodological Guidance :

- Cell Line Selection : Use physiologically relevant cell models (e.g., primary cells or established lines with target receptor expression). Include controls for cytotoxicity and off-target effects .

- Dose-Response Parameters : Establish a range based on prior pharmacokinetic data, ensuring alignment with clinically relevant concentrations. Use triplicate measurements to account for biological variability .

- Data Validation : Confirm results with orthogonal assays (e.g., Western blot for protein expression alongside activity assays) .

Q. How can researchers optimize this compound synthesis protocols to ensure reproducibility?

- Methodological Guidance :

- Purification Standards : Employ HPLC or GC-MS to verify purity (>95%) and characterize intermediates using spectroscopic techniques (NMR, IR) .

- Batch Consistency : Document reaction conditions (temperature, solvent ratios, catalysts) and include negative controls (e.g., omitting key reagents) .

- Data Reporting : Tabulate yields, melting points, and spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. What statistical methodologies are recommended for resolving contradictory efficacy data in this compound studies?

- Methodological Guidance :

- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .

- Confounding Variables : Apply multivariate regression to isolate this compound’s effects from covariates (e.g., metabolic interactions, cell line genetic drift) .

- Power Analysis : Retrospectively calculate statistical power for underpowered studies to assess reliability .

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

- Methodological Guidance :

- Temporal Sampling : Collect plasma/tissue samples at staggered intervals to capture absorption, distribution, and elimination phases .

- Nonlinear Modeling : Use compartmental models (e.g., Michaelis-Menten for enzyme saturation) to correlate plasma concentrations with biomarker responses .

- Cross-Species Validation : Compare rodent and non-rodent PK data to identify translational gaps .

Q. What strategies are effective for integrating contradictory structural-activity relationship (SAR) data into this compound’s drug optimization pipeline?

- Methodological Guidance :

- Fragment-Based Design : Prioritize functional groups with consistent activity across assays. Use molecular docking to resolve discrepancies in binding affinity .

- High-Throughput Screening (HTS) : Apply dose-matrix formats to test combinatorial effects with common off-target ligands .

- Data Harmonization : Normalize activity metrics (e.g., IC50, Ki) using standardized assay conditions and reference compounds .

Data Analysis & Presentation

Q. How should large-scale omics datasets (e.g., transcriptomics, proteomics) from this compound-treated samples be analyzed to minimize false discoveries?

- Methodological Guidance :

- Multiple Testing Correction : Apply Benjamini-Hochberg or Bonferroni adjustments to reduce Type I errors .

- Pathway Enrichment : Use tools like DAVID or Gene Ontology to identify biologically relevant networks, avoiding overinterpretation of isolated genes .

- Raw Data Archiving : Deposit raw sequencing files in public repositories (e.g., GEO, PRIDE) with metadata for reproducibility .

Q. What are best practices for visualizing this compound’s structural and functional data in publications?

- Methodological Guidance :

- Chemical Structures : Use ChemDraw with IUPAC nomenclature, avoiding overly complex schematics. Highlight pharmacophores with annotations .

- Kinetic Plots : Present time-course data using semi-log plots for exponential phases and linear regions for steady-state kinetics .

- Avoid Redundancy : Place raw data (e.g., NMR spectra) in supplementary materials; summarize key findings in main-text tables .

Literature & Reproducibility

Q. How can researchers systematically evaluate and integrate conflicting literature on this compound’s off-target effects?

- Methodological Guidance :

- Critical Appraisal : Use GRADE criteria to assess study quality (e.g., blinding, sample size) and prioritize high-confidence findings .

- Experimental Replication : Design follow-up studies to test disputed mechanisms under identical conditions .

- Citation Transparency : Clearly distinguish between hypothesis-generating vs. validated results in reviews .

Q. What frameworks ensure reproducibility when adapting this compound protocols from literature to new experimental systems?

- Methodological Guidance :

- Protocol Pre-Testing : Pilot critical steps (e.g., compound solubility, stability in culture media) before full-scale experiments .

- Reagent Documentation : Catalog lot numbers, suppliers, and storage conditions for all materials .

- Collaborative Verification : Share protocols with independent labs for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.